molecular formula C23H28ClN3O2S B2826977 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride CAS No. 1216404-86-2

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2826977
CAS No.: 1216404-86-2
M. Wt: 446.01
InChI Key: IXXPQWJNGOMRBF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic amide derivative featuring a benzothiazole core linked to a 3-phenylpropanamide scaffold through a tertiary amine. The compound includes a morpholinopropyl substituent, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, which enhances polarity and solubility. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c27-22(12-11-19-7-2-1-3-8-19)26(14-6-13-25-15-17-28-18-16-25)23-24-20-9-4-5-10-21(20)29-23;/h1-5,7-10H,6,11-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXPQWJNGOMRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as amides and morpholines makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
This compound serves as a valuable building block in organic synthesis. Its structural characteristics allow for the creation of various derivatives that may exhibit unique biological activities. Researchers have utilized it to develop new compounds with enhanced properties, particularly in medicinal chemistry.

Synthetic Pathways:
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride typically involves multi-step reactions, including acylation and condensation processes. The optimization of these synthetic routes is crucial for improving yield and purity.

Biological Applications

Enzyme Inhibition:
Studies indicate that this compound may act as an inhibitor for specific enzymes or receptors, making it a significant tool in biological research. For instance, its interaction with certain molecular targets can lead to the modulation of biochemical pathways, which is essential for understanding disease mechanisms and developing therapeutic strategies.

Antimicrobial Properties:
Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for further development into antimicrobial agents.

Case Study: Anticancer Activity
A notable case study demonstrated the compound's potential in cancer treatment. In vitro assays revealed that it could induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development.

Medical Applications

Drug Development:
The compound's ability to interact with biological targets makes it a promising candidate for drug development. Researchers are exploring its potential in creating treatments for diseases such as cancer and inflammatory conditions.

Pharmacological Studies:
Pharmacological evaluations have indicated that this compound may modulate immune responses, which could be beneficial in autoimmune disorders and other inflammatory diseases.

Industrial Applications

Chemical Intermediate:
In industrial settings, this compound can serve as an intermediate in the synthesis of other chemicals. Its versatility allows it to be integrated into various production processes, enhancing the efficiency of chemical manufacturing.

Material Science:
The unique properties of this compound have led to its exploration in material science applications, particularly in developing new polymers and composites with desirable mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
ChemistryBuilding block for new compoundsEnhanced properties through derivatization
BiologyEnzyme inhibitionModulates biochemical pathways
MedicineAnticancer drug developmentInduces apoptosis in cancer cell lines
IndustryIntermediate in chemical synthesisImproves efficiency in manufacturing processes

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related amides and benzothiazole derivatives from the provided evidence:

1. N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride ()
  • Key Differences: Substituent on Amide Nitrogen: Morpholinopropyl (target) vs. dimethylaminopropyl (). Benzothiazole Substituent: Target lacks the 6-fluoro group present in ’s compound.
  • Fluorine in ’s compound may enhance metabolic stability and binding affinity via electron-withdrawing effects, whereas its absence in the target might reduce potency but improve selectivity .
2. Hydroxyureido-L-3-phenylpropanamide Derivatives ()
  • Key Differences :
    • Functional Groups : Target lacks the hydroxyureido (N’-methyl-N’-hydroxycarbamoyl) group present in compounds 4 and 5 ().
  • Implications :
    • Hydroxyureido groups in compounds are associated with metal chelation (e.g., zinc in histone deacetylases), suggesting antioxidant or enzyme-inhibitory roles. The target’s benzothiazole-morpholine architecture likely targets different pathways, such as kinase or protease inhibition .
3. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
  • Key Differences :
    • Core Structure : Target uses a benzothiazole-propanamide scaffold, whereas flutolanil is a benzamide derivative with a trifluoromethyl group.
  • Implications :
    • Flutolanil’s benzamide structure targets succinate dehydrogenase in fungi. The target’s benzothiazole and morpholine groups may instead interact with eukaryotic enzymes (e.g., ATP-binding pockets in kinases), indicating divergent applications .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Amide Nitrogen Substituent Benzothiazole/Benzamide Substituent Key Functional Groups Hypothetical Solubility Potential Biological Activity
Target Compound 3-Morpholinopropyl None Benzothiazole, morpholine High (HCl salt) Kinase inhibition, antimicrobial
Compound 3-Dimethylaminopropyl 6-Fluoro Benzothiazole, dimethylamine Moderate Enhanced metabolic stability
Hydroxyureido-L-3-phenylpropanamide () Hydroxyureido None Hydroxamic acid Low to moderate Antioxidant, HDAC inhibition
Flutolanil () 3-(1-Methylethoxy)phenyl 2-Trifluoromethyl Benzamide, trifluoromethyl Low Fungicidal (succinate dehydrogenase inhibition)

Research Findings and Mechanistic Insights

Role of Morpholine: Morpholine-containing compounds often exhibit improved pharmacokinetic profiles due to enhanced solubility and passive diffusion across membranes. This contrasts with dimethylamino groups, which offer basicity but lower polarity .

Benzothiazole vs. Benzamide : Benzothiazoles are more rigid and planar than benzamides, favoring interactions with hydrophobic enzyme pockets (e.g., tyrosine kinases). The trifluoromethyl group in flutolanil enhances fungicidal activity via electron-deficient aromatic interactions .

Fluorine Effects : The 6-fluoro substitution in ’s compound may increase binding affinity through halogen bonding, a feature absent in the target. This could explain differences in potency in shared targets .

Q & A

Q. What are the common synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sequential coupling of morpholinopropyl and phenylpropanamide groups. Key steps include:

  • Amide bond formation : Reacting benzo[d]thiazol-2-amine with 3-morpholinopropyl chloride under alkaline conditions (pH 8–9) to form the secondary amine intermediate .
  • Acylation : Introducing the 3-phenylpropanamide moiety via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane or DMF . Critical parameters include temperature control (0–5°C during acylation to minimize side reactions) and solvent selection (polar aprotic solvents enhance reactivity). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • ¹H/¹³C NMR : Confirms the presence of the morpholinopropyl group (δ 2.4–3.1 ppm for methylene protons adjacent to morpholine) and the benzothiazole aromatic system (δ 7.2–8.3 ppm) .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 493.0 (M+H⁺), consistent with the hydrochloride salt .
  • X-ray crystallography : Resolves the three-dimensional conformation, highlighting intramolecular hydrogen bonding between the amide carbonyl and morpholine oxygen, which stabilizes the structure .

Q. What preliminary pharmacological activities have been reported for this compound, and how are these assays designed?

In vitro studies using cancer cell lines (e.g., MCF-7, HeLa) reveal IC₅₀ values of 5–10 µM, suggesting antiproliferative activity. Assays typically involve:

  • MTT viability tests : 48-hour exposure, with DMSO as a solubilizing agent .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells . Animal models (e.g., xenograft mice) show tumor volume reduction by 40–50% at 20 mg/kg doses, though bioavailability challenges (e.g., low aqueous solubility) require formulation adjustments .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic stability and tissue penetration. Strategies include:

  • Pharmacokinetic profiling : Measuring plasma half-life (e.g., ~2.5 hours in rodents) and tissue distribution via LC-MS/MS .
  • Prodrug design : Modifying the hydrochloride salt to enhance solubility (e.g., PEGylation) without altering target affinity .
  • Metabolite identification : Using hepatic microsomes to detect oxidative metabolites that may reduce efficacy in vivo .

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzothiazole derivatives like this compound?

SAR studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., fluorine at the benzothiazole 6-position) increase lipophilicity and kinase inhibition potency .
  • Morpholinopropyl chain length : Shortening the chain reduces solubility but improves membrane permeability . Comparative data from analogs (e.g., nitro or cyano substitutions) are tabulated to guide optimization:
SubstituentIC₅₀ (µM)LogPTarget Affinity (nM)
6-Fluoro5.22.8EGFR: 120
4-Nitro8.73.1VEGFR2: 95
4-Cyano6.92.5PDGFRα: 150

Data derived from kinase profiling and cytotoxicity assays .

Q. What are the challenges in designing pharmacokinetic studies for this compound, considering its physicochemical properties?

Key challenges include:

  • Low solubility : Aqueous solubility of 0.1 mg/mL at pH 7.4 necessitates co-solvents (e.g., cyclodextrins) for in vivo dosing .
  • Plasma protein binding : >90% binding reduces free drug availability, requiring ultrafiltration assays to measure unbound fractions .
  • Metabolic clearance : Rapid glucuronidation in the liver, mitigated by CYP450 inhibition studies (e.g., ketoconazole co-administration) .

Q. How can reaction mechanisms for key synthetic steps (e.g., acylation) be elucidated to improve reproducibility?

Mechanistic studies use:

  • Kinetic isotope effects : Replacing hydrogen with deuterium in reactive sites to track rate-determining steps .
  • DFT calculations : Modeling transition states to predict regioselectivity during amide bond formation .
  • In situ IR spectroscopy : Monitoring carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm intermediate stability .

Q. What experimental frameworks are used to evaluate synergistic effects of this compound with existing therapeutics?

Synergy screening involves:

  • Combinatorial dosing : Fixed-ratio mixtures (e.g., 1:1 to 1:4) tested in 2D/3D cell cultures .
  • Bliss independence model : Calculating synergy scores (ΔE > 10% indicates significant interaction) .
  • Transcriptomic profiling : RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis vs. autophagy) .

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